5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione
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Overview
Description
It is known for its potent fungicidal activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species . LY303366 inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall, thereby compromising the structural integrity of the fungal cells .
Preparation Methods
LY303366 is synthesized through a series of semisynthetic modifications of echinocandin B. The synthetic route involves the selective ether formation at the hemiaminal hydroxy group of LY303366 due to its increased reactivity over other hydroxy groups in the molecule . The reaction is catalyzed with either p-toluenesulfonic acid or hydrochloric acid gas, allowing the reaction to go to completion in approximately 48 hours . Industrial production methods involve the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the preferred product .
Chemical Reactions Analysis
LY303366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include propidium iodide, amphotericin B, and cilofungin . The major products formed from these reactions are derivatives of LY303366 with modified functional groups, which exhibit varying degrees of antifungal activity .
Scientific Research Applications
LY303366 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of echinocandin derivatives . In biology, it is utilized in flow cytometric assays to study yeast viability and the antifungal effects of various compounds . In medicine, LY303366 is used to treat invasive fungal infections, including candidiasis and aspergillosis . In industry, it is employed in the development of new antifungal agents and formulations .
Mechanism of Action
LY303366 exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a major component of the fungal cell wall . This inhibition leads to the disruption of cell wall integrity, resulting in osmotic instability and cell death . The molecular targets of LY303366 include the fungal cell wall and the enzyme 1,3-β-D-glucan synthase .
Comparison with Similar Compounds
LY303366 is part of the echinocandin class of antifungal compounds, which also includes caspofungin and micafungin . Compared to these similar compounds, LY303366 exhibits a unique mechanism of action by specifically targeting 1,3-β-D-glucan synthase . Additionally, LY303366 has shown superior efficacy against certain fungal pathogens, such as amphotericin B-resistant Aspergillus fumigatus . Other similar compounds include fluconazole and itraconazole, which target different pathways in fungal cells .
Properties
CAS No. |
101053-00-3 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)12-10(14)15-11/h3-7H,2H2,1H3,(H,12,13,14) |
InChI Key |
SGQOVJBGRJMVJR-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Key on ui other cas no. |
101053-00-3 |
Related CAS |
64047-15-0 (hydrochloride salt) |
Synonyms |
5-ethyl-5-phenyloxazolidinedione 5-ethyl-5-phenyloxazolidinedione, (+-)-isomer 5-ethyl-5-phenyloxazolidinedione, (R)-isomer 5-ethyl-5-phenyloxazolidinedione, (S)-isomer 5-ethyl-5-phenyloxazolidinedione, sodium salt EPO-5,5 |
Origin of Product |
United States |
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